molecular formula C23H18FN3O3S B2737408 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1351632-58-0

2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2737408
CAS No.: 1351632-58-0
M. Wt: 435.47
InChI Key: GCSYHVXFIZHBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one features a chromen-4-one core fused with a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a 1,3,4-thiadiazole ring bearing a 2-fluorophenyl group. The fluorine atom and thiadiazole ring may enhance metabolic stability and target binding, while the piperidine group confers conformational flexibility .

Properties

IUPAC Name

2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c24-17-9-3-1-7-15(17)22-26-25-21(31-22)14-6-5-11-27(13-14)23(29)20-12-18(28)16-8-2-4-10-19(16)30-20/h1-4,7-10,12,14H,5-6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSYHVXFIZHBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromenone moiety linked to a thiadiazole and a piperidine ring. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its biological interactions.

Structural Formula

C19H18FN3O3S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}\text{S}
  • Molecular Weight: 373.43 g/mol
  • CAS Number: Not specified in the search results.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those with similar structural motifs. The following table summarizes key findings related to the cytotoxic effects of compounds within this chemical class.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at S and G2/M phases
Target CompoundVariesTBDTBD

The anticancer activity of compounds similar to 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is primarily attributed to their ability to induce apoptosis in cancer cells. This is often mediated through:

  • Increased Bax/Bcl-2 Ratio: A key indicator of apoptosis where an increase in pro-apoptotic Bax relative to anti-apoptotic Bcl-2 leads to programmed cell death.
  • Cell Cycle Arrest: Compounds have been shown to cause cell cycle arrest at various phases, particularly S and G2/M phases, which is crucial for inhibiting cancer cell proliferation.

Case Studies

  • In Vitro Studies:
    A study evaluating the cytotoxicity of various thiadiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines demonstrated significant activity for compounds with structural similarities to our target compound. Notably, compound 4i exhibited an IC50 value of 2.32 µM against HepG2 cells, indicating potent anticancer properties .
  • In Vivo Studies:
    In vivo studies using tumor-bearing mice models have shown that certain thiadiazole derivatives can effectively target sarcoma cells, suggesting their potential for selective cancer therapy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs from recent studies and patents:

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Reported Bioactivity
Target Compound : 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one Chromen-4-one Piperidine-1-carbonyl, 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl N/A ~453.5 (calculated) Not reported
Example 76 () : 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromen-4-one Pyrazolo[3,4-d]pyrimidine, thiophen-2-yl, morpholinomethyl 252–255 531.3 Anticancer (implied by structural class)
Compound : 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-3-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)methoxy)-4H-chromen-4-one Chromen-4-one Methoxy groups, 1,3,4-thiadiazole with 4-chlorobenzylthio N/A ~629.1 (calculated) High antimicrobial activity
Example 84 () : 5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Chromen-4-one Pyrazolo[3,4-c]pyrimidine, isopropoxyphenyl, methylamino 122–124 600.2 Kinase inhibition (implied by design)

Key Observations

Core Modifications :

  • The target compound lacks the pyrazolo-pyrimidine or pyrimidine substituents seen in Examples 76 () and 84 (), which are critical for kinase or anticancer activity in those analogs. Instead, it incorporates a 1,3,4-thiadiazole-piperidine motif, which may prioritize different biological targets.
  • The compound shares the thiadiazole moiety but links it via a methoxy group to the chromen-4-one core, unlike the piperidine-carbonyl bridge in the target compound. This difference likely impacts solubility and binding kinetics .

Fluorine Substitution: Fluorine is present in all compounds compared, often at phenyl rings (e.g., 2-fluorophenyl in the target vs. 3-fluorophenyl in Example 76).

Thermal Stability :

  • The target compound’s melting point is unreported, but analogs with similar bulk (e.g., Example 76, MP 252–255°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding.

Biological Activity :

  • While the target compound’s activity remains uncharacterized, structural analogs with thiadiazole groups (e.g., ) exhibit antimicrobial properties, implying a possible shared mechanism. Pyrazolo-pyrimidine derivatives () are often kinase inhibitors, highlighting the role of heterocyclic diversity in target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.